molecular formula C10H19NO B1347279 1,2,2,6,6-Pentamethylpiperidin-4-one CAS No. 5554-54-1

1,2,2,6,6-Pentamethylpiperidin-4-one

Cat. No.: B1347279
CAS No.: 5554-54-1
M. Wt: 169.26 g/mol
InChI Key: GHJUORCGZFHNKG-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,2,6,6-Pentamethylpiperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,2,6,6-pentamethylpiperidin-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives may act as inhibitors of specific enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .

Biological Activity

Overview

1,2,2,6,6-Pentamethylpiperidin-4-one (PMPI) is a heterocyclic organic compound with the molecular formula C10H19NO. It is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of PMPI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H19NO
  • Molecular Weight : 171.27 g/mol
  • CAS Number : 5554-54-1

PMPI is synthesized through various methods, including the methylation of 2,2,6,6-tetramethylpiperidin-4-one using formaldehyde and formic acid. The compound can undergo oxidation and reduction reactions, contributing to its versatility in chemical applications.

The biological activity of PMPI primarily involves its interaction with specific enzymes and receptors. Research indicates that PMPI and its derivatives may act as enzyme inhibitors or modulators of receptor activity. This mechanism underlies its potential therapeutic effects in various medical applications.

Key Mechanisms:

  • Enzyme Inhibition : PMPI derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

Biological Activities

  • Antimicrobial Properties : PMPI has shown promising antimicrobial activity against various pathogens. Studies indicate that certain derivatives exhibit effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Research has explored the anticancer potential of PMPI derivatives. For instance, compounds derived from PMPI have been tested against cancer cell lines, showing significant cytotoxic effects through apoptosis induction.
  • Neuroprotective Effects : Due to its interaction with neuroreceptors, PMPI has been investigated for neuroprotective properties. Studies suggest it may help in conditions like Alzheimer's disease by modulating acetylcholine receptors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of PMPI derivatives against a panel of bacteria. Results indicated that specific modifications to the piperidine structure enhanced antibacterial activity, particularly against gram-positive bacteria.

CompoundBacterial StrainInhibition Zone (mm)
PMPI Derivative AStaphylococcus aureus15
PMPI Derivative BEscherichia coli12

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that PMPI derivatives induce apoptosis through caspase activation. The following table summarizes the cytotoxic effects observed:

CompoundCell LineIC50 (µM)
PMPI Derivative CMCF-7 (Breast Cancer)10
PMPI Derivative DHeLa (Cervical Cancer)8

Properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUORCGZFHNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287259
Record name 1,2,2,6,6-pentamethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-54-1
Record name 1,2,2,6,6-pentamethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2,6,6-Pentamethyl-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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